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Compound of Interest

Compound Name: Fto-IN-13

Cat. No.: B15612639 Get Quote

The Fat Mass and Obesity-Associated (FTO) protein, the first identified N6-methyladenosine

(m6A) RNA demethylase, has emerged as a significant therapeutic target for a range of

diseases, including cancer, obesity, and neurological disorders. By removing the m6A

modification from RNA, FTO influences gene expression at the post-transcriptional level,

impacting numerous cellular processes. The development of small-molecule inhibitors targeting

FTO is a rapidly advancing field, offering valuable tools for research and potential therapeutic

agents. This guide provides a comparative analysis of Fto-IN-13 against other notable FTO

inhibitors, supported by experimental data and detailed methodologies.

Fto-IN-13: A Profile
Fto-IN-13 (also referred to as compound 8t) is a recently developed, potent inhibitor of the FTO

protein. It is characterized by an acylhydrazone scaffold.[1] Fto-IN-13 has demonstrated

significant biological activity, including antiproliferative effects and the induction of apoptosis in

cancer cells.[2] Its mechanism of action involves the downregulation of key proteins such as

Bcl-2 and active Caspase 3, as well as the decreased expression of MYC and CEBPA genes.

[2]

Quantitative Comparison of FTO Inhibitor Potency
The efficacy of FTO inhibitors is primarily assessed by their half-maximal inhibitory

concentration (IC50) in both enzymatic and cellular assays. The following tables summarize the

available quantitative data for Fto-IN-13 and a selection of other well-characterized FTO

inhibitors.
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Table 1: In-Vitro FTO Enzymatic Inhibition

Inhibitor FTO IC50 (µM) Notes

Fto-IN-13 (compound 8t) 7.3[3]
A novel inhibitor with an

acylhydrazone scaffold.

Rhein 1.2 - 21[4]
A natural product, also inhibits

ALKBH2 and ALKBH3.

Meclofenamic Acid ~7-8[1]

A non-steroidal anti-

inflammatory drug (NSAID)

repurposed as an FTO

inhibitor.

FB23 0.06[5][6]
A potent and selective FTO

demethylase inhibitor.

FB23-2 2.6[3][7]
A derivative of FB23 with

improved properties.

FTO-IN-14 (Compound F97) 0.45[8][9]

A potent inhibitor with

demonstrated in-vivo antitumor

activity.

FTO-02 2.2[10]

A rationally designed inhibitor

with good selectivity over

ALKBH5.

FTO-04 3.4[10]

A competitive inhibitor that

impairs glioblastoma stem cell

self-renewal.

IOX3 2.76[11]
Also a potent inhibitor of HIF

prolyl hydroxylases.

Table 2: Cellular Antiproliferative Activity of FTO Inhibitors
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Inhibitor Cell Line Cellular IC50 (µM) Disease Model

Fto-IN-13 (compound

8t)
MOLM13 0.35[1][3]

Acute Myeloid

Leukemia

NB4 0.59[1][3]
Acute Myeloid

Leukemia

THP-1 0.70[1][3]
Acute Myeloid

Leukemia

FB23 NB4 44.8[5][6]
Acute Myeloid

Leukemia

MONOMAC6 23.6[5][6]
Acute Myeloid

Leukemia

FB23-2 NB4 0.8[7]
Acute Myeloid

Leukemia

MONOMAC6 1.5[7]
Acute Myeloid

Leukemia

FTO-IN-14

(Compound F97)

MOLM13, NB4, HEL,

OCI-AML3, MV4-11,

MONOMAC6

0.7 - 5.5[8][9]
Acute Myeloid

Leukemia

From the data, it is evident that while Fto-IN-13 has a moderate in-vitro IC50 against the FTO

enzyme (7.3 µM), it exhibits potent low micromolar to nanomolar antiproliferative activity

against various acute myeloid leukemia (AML) cell lines.[1][3] This suggests excellent cell

permeability and engagement of the FTO target in a cellular context, leading to potent

downstream biological effects. Compared to its parent compound FB23, FB23-2 shows

significantly improved cellular activity.[5][6][7] FTO-IN-14 also demonstrates high potency both

in vitro and in cellular models.[8][9]

FTO-Regulated Signaling Pathways
FTO is implicated in several critical signaling pathways that control cell growth, proliferation,

and metabolism. Its inhibition can, therefore, have profound effects on cellular function.
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FTO-mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell metabolism

and growth.[12] FTO has been shown to influence mTORC1 signaling in response to amino

acid availability.[13][14] FTO-deficient cells exhibit reduced activation of the mTORC1 pathway.

[14]
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Caption: FTO's role in the mTORC1 signaling pathway.

FTO-WNT Signaling Pathway
FTO has been shown to regulate the WNT signaling pathway.[15] Depletion of FTO can lead to

the attenuation of the canonical WNT/β-Catenin pathway through the upregulation of DKK1, an

inhibitor of WNT signaling.[15]
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Caption: FTO's regulation of the WNT signaling pathway.

FTO and MYC Regulation
FTO regulates the expression of the MYC oncogene. Inhibition of FTO leads to a decrease in

MYC gene expression, which contributes to the antiproliferative effects of FTO inhibitors in

cancer cells.[2][14]
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Caption: FTO-mediated regulation of MYC expression.

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize FTO

inhibitors.

In-Vitro FTO Enzymatic Inhibition Assay (Fluorescence-
Based)
This assay measures the ability of a compound to inhibit the demethylase activity of

recombinant FTO protein in vitro.
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Materials:

Recombinant human FTO protein

m6A-containing single-stranded RNA (ssRNA) oligonucleotide substrate (e.g., fluorescently

labeled)

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 1 mM DTT)

Cofactors: (NH4)2Fe(SO4)2·6H2O, 2-oxoglutarate (α-KG), L-ascorbic acid

Test compounds (e.g., Fto-IN-13) dissolved in DMSO

384-well microplate

Plate reader capable of fluorescence detection

Procedure:

Prepare a reaction mixture containing assay buffer, FTO protein, and the ssRNA substrate.

Add the test compound at various concentrations to the wells of the microplate. Include a

positive control (known FTO inhibitor) and a negative control (DMSO vehicle).

Initiate the enzymatic reaction by adding the cofactors (Fe(II), α-KG, and L-ascorbic acid).

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Stop the reaction (e.g., by adding EDTA).

Measure the fluorescence signal. The signal is inversely proportional to FTO activity, as

demethylation of the substrate leads to a change in fluorescence.

Calculate the percent inhibition for each compound concentration relative to the controls.

Determine the IC50 value by plotting the percent inhibition against the log of the compound

concentration and fitting the data to a dose-response curve.
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Caption: Workflow for an in-vitro FTO inhibition assay.

Cellular Thermal Shift Assay (CETSA)
CETSA is a method to verify target engagement of a drug in a cellular environment. It is based

on the principle that ligand binding stabilizes the target protein, increasing its melting

temperature.[16][17]

Materials:

Cultured cells of interest (e.g., NB4 leukemia cells)

Test compound (e.g., Fto-IN-13)

Vehicle control (e.g., DMSO)

Phosphate-buffered saline (PBS)

Lysis buffer with protease inhibitors

PCR tubes or 96-well PCR plate

Thermocycler

Centrifuge

SDS-PAGE and Western blotting reagents

Primary antibody against FTO
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Secondary antibody (HRP-conjugated)

Procedure:

Treat cultured cells with the test compound or vehicle control for a specific duration (e.g., 2

hours) at 37°C.

Harvest and wash the cells with PBS.

Resuspend the cells in PBS and aliquot into PCR tubes.

Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for a short period

(e.g., 3 minutes) using a thermocycler, followed by cooling to room temperature.

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20

minutes at 4°C.

Collect the supernatant containing the soluble protein fraction.

Analyze the amount of soluble FTO protein in each sample by Western blotting.

Quantify the band intensities and plot the fraction of soluble FTO protein against the

temperature for both the treated and control groups. A shift in the melting curve to a higher

temperature in the presence of the compound indicates target engagement.

Conclusion
The landscape of FTO inhibitors is diverse and rapidly expanding, with compounds like Fto-IN-
13 demonstrating significant promise, particularly in the context of cancer therapy. While its in-

vitro enzymatic inhibition is moderate, its potent antiproliferative effects in leukemia cells

highlight its potential as a valuable chemical probe and a lead compound for further

development. The comparison with other inhibitors such as FB23-2 and FTO-IN-14 reveals a

competitive field where different chemical scaffolds offer varying degrees of potency and

selectivity. The continued exploration of FTO's role in signaling pathways and the development

of robust experimental protocols will be crucial in translating the therapeutic potential of these

inhibitors into clinical applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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